2-Methyl-4-isothiazolin-3-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-isothiazolin-3-one derivatives, including hydrochloride variants, can be achieved through a one-step chlorination-cyclization of corresponding 3,3'-dithiodipropionamides. This method allows for the production of a comprehensive series of 2-substituted-4-isothiazolin-3-ones. Notably, during the synthesis, 5-chloro-4-isothiazolin-3-ones can be isolated as side products, supporting a reaction pathway that involves the introduction of chlorine adjacent to the sulfur atom in intermediate products (Lewis et al., 1971).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-isothiazolin-3-one hydrochloride is characterized by the presence of an isothiazolin-3-one ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core structure plays a crucial role in the compound's biological activity, providing the necessary reactivity for its antimicrobial action. The molecular structure also includes a methyl group at the 2-position, which influences its physical and chemical properties.
Chemical Reactions and Properties
Isothiazolinones, including 2-Methyl-4-isothiazolin-3-one, undergo various chemical reactions, reflecting their reactivity and functionality. These compounds can participate in halogenation reactions, where bromination yields 4-bromo derivatives and chlorination primarily produces 4,5-dichloro derivatives. Such reactions underscore the versatility of isothiazolinones as synthetic intermediates and their potential modifications for specific applications (Weiler et al., 1977).
Scientific Research Applications
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Microbial Growth Control in Water-Containing Solutions
- Field : Microbiology and Industrial Manufacturing
- Application : 2-Methyl-4-isothiazolin-3-one hydrochloride (MIT) is used for controlling microbial growth in water-containing solutions . It’s typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .
- Method : Kathon is supplied to manufacturers as a concentrated stock solution containing from 1.5 to 15% of CMIT/MIT .
- Results : This application effectively controls microbial growth in various industrial applications .
-
Ochratoxin A Analysis in Spices
- Field : Food Safety and Quality Control
- Application : MIT may be used as an antimicrobial preservative for the analysis of Ochratoxin A in spices .
- Method : The analysis involves using clean-up tandem immunoassay columns followed by confirmation by high-performance liquid chromatography technique .
- Results : This method allows for the detection and quantification of Ochratoxin A, a toxic compound, in spices .
-
Non-Formalin Products for Wallpaper Adhesives
- Field : Adhesive Manufacturing
- Application : MIT is used in non-formalin products for wallpaper adhesives .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in the adhesive .
-
Effect on Bronchial Epithelial Cells
- Field : Biomedical Research
- Application : MIT has been used as a cytotoxic substance to investigate its effect on bronchial epithelial cells (BEAS-2B cells) and its role in apoptotic cell death .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to understand its cytotoxic effects and its role in apoptotic cell death .
-
Effect on Neural Axons and Dendrites Development
- Field : Neuroscience
- Application : MIT has been used to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity in the development of neural axons and dendrites .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to understand its effects on the development of neural axons and dendrites .
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Preservative in Cosmetic Industry
- Field : Cosmetology
- Application : MIT is widely used as a preservative in the cosmetic industry .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in cosmetic products .
-
Pesticide in Paints and Water Tanks
- Field : Industrial Manufacturing
- Application : MIT is used as a pesticide, for example, in paints and water tanks .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in paints and water tanks .
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Biocide and Preservative in Personal Care Products
- Field : Personal Care Product Manufacturing
- Application : MIT is used as a biocide and preservative in personal care products .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in personal care products .
-
Preservative in Cosmetic Industry
- Field : Cosmetology
- Application : MIT is extensively used in the cosmetic industry as a preservative .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in cosmetic products .
-
Pesticide in Paints and Water Tanks
- Field : Industrial Manufacturing
- Application : MIT is used as a pesticide, for example, in paints and water tanks .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in paints and water tanks .
-
Biocide and Preservative in Personal Care Products
- Field : Personal Care Product Manufacturing
- Application : MIT is used as a biocide and preservative in personal care products .
- Method : The exact method of application or experimental procedures in this context is not specified in the available data .
- Results : The use of MIT in this context helps to prevent microbial growth in personal care products .
Safety And Hazards
properties
IUPAC Name |
2-methyl-1,2-thiazol-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXPQSRCFCPWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2682-20-4 (Parent) | |
Record name | Methylisothiazolinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040740 | |
Record name | 2-Methyl-3-isothiazolone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-4-isothiazolin-3-one hydrochloride | |
CAS RN |
26172-54-3 | |
Record name | 2-Methyl-4-isothiazolin-3-one hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26172-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylisothiazolinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-isothiazolone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2H-isothiazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G9PNZ5P41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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